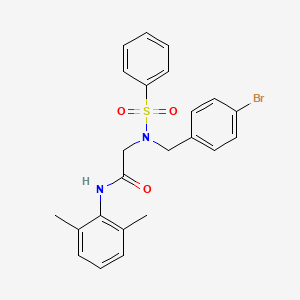![molecular formula C18H19N3OS B5718172 2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide](/img/structure/B5718172.png)
2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide, also known as CPDT, is a chemical compound that has been widely studied for its potential applications in scientific research. CPDT belongs to the class of thioacetamide derivatives and is known for its ability to modulate various biological pathways.
Mecanismo De Acción
The mechanism of action of 2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide is not fully understood, but it is believed to be due to its ability to modulate various biological pathways. 2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide has been found to inhibit the activity of protein tyrosine phosphatases, which play a crucial role in cellular signaling pathways. This inhibition leads to the activation of the JNK pathway, which is involved in cell growth and apoptosis. 2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide has been found to have various biochemical and physiological effects. It has been found to modulate various biological pathways, including the JNK pathway and the caspase pathway. Furthermore, 2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide has been found to induce apoptosis in cancer cells, making it a potential anticancer agent. 2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide has also been found to have anti-inflammatory effects, as it has been found to inhibit the activity of NF-κB, a transcription factor involved in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide in lab experiments is its ability to modulate various biological pathways, making it a useful tool for studying cellular signaling pathways. Furthermore, 2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide has been found to have potential applications as an anticancer agent, making it a useful tool for studying cancer biology. However, one of the limitations of using 2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide in lab experiments is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide. One area of research could be to further investigate its potential applications as an anticancer agent. Another area of research could be to investigate its potential use in treating other diseases, such as inflammation. Furthermore, future research could focus on developing more efficient synthesis methods for 2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide, as well as developing more soluble derivatives of 2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide for use in lab experiments.
Métodos De Síntesis
The synthesis of 2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide involves the reaction of 3-cyano-6-phenyl-2-pyridinethiol with diethylacetyl chloride in the presence of a base such as triethylamine. The resulting product is purified through column chromatography to obtain pure 2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide. The yield of the synthesis method is reported to be around 70%.
Aplicaciones Científicas De Investigación
2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide has been studied for its potential applications in various scientific research fields. It has been found to modulate various biological pathways such as the JNK pathway, which is involved in cell growth and apoptosis. 2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide has also been found to inhibit the activity of protein tyrosine phosphatases, which play a crucial role in cellular signaling pathways. Furthermore, 2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide has been studied for its potential use as an anticancer agent, as it has been found to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
2-(3-cyano-6-phenylpyridin-2-yl)sulfanyl-N,N-diethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-3-21(4-2)17(22)13-23-18-15(12-19)10-11-16(20-18)14-8-6-5-7-9-14/h5-11H,3-4,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJXCLXOHNSTBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=C(C=CC(=N1)C2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24792774 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(8-quinolinylamino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5718114.png)
![2-{[N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid](/img/structure/B5718122.png)

![N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5718144.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N,N-diphenylacetamide](/img/structure/B5718148.png)
![N'-[(1-methyl-1H-pyrazol-5-yl)methylene]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5718151.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-7,7-dimethyl-2-phenyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B5718157.png)
![2,5-dimethyl-3-(4-methylphenyl)-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5718165.png)

![2-[(3,4-dimethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5718180.png)

